FAM-11-dCTP, 6-isomer
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Overview
Description
FAM-11-dCTP, 6-isomer: is a derivative of deoxycytidine triphosphate (dCTP) labeled with 6-fluorescein (FAM). It is commonly used as a fluorophore for labeling biomolecules due to its high quantum yield and bright green emission . This compound is particularly useful in various DNA labeling techniques such as Nick-translation, 3’-end labeling, random primed labeling, polymerase chain reaction (PCR), and complementary DNA (cDNA) synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FAM-11-dCTP, 6-isomer involves the conjugation of 6-fluorescein to deoxycytidine triphosphate. The linker length of 11 carbon atoms is optimized for efficient incorporation into the growing DNA chain . The reaction conditions typically involve the use of Taq-polymerase, DNA-polymerase I, Phi 29 polymerase, Klenow fragment, reverse transcriptase, or terminal transferase .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The compound is purified using high-performance liquid chromatography (HPLC) and tested for purity in enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: FAM-11-dCTP, 6-isomer primarily undergoes enzymatic incorporation into DNA chains. It does not typically participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions: The common reagents used include Taq-polymerase, DNA-polymerase I, Phi 29 polymerase, Klenow fragment, reverse transcriptase, and terminal transferase . The reaction conditions are optimized for the efficient incorporation of the fluorescently-labeled dCTP into the DNA chain .
Major Products: The major product formed is fluorescently-labeled DNA, which can be used in various molecular biology techniques .
Scientific Research Applications
Chemistry: In chemistry, FAM-11-dCTP, 6-isomer is used for labeling DNA molecules, enabling the study of DNA interactions and modifications .
Biology: In biological research, it is used for fluorescent in situ hybridization (FISH), microarray gene profiling, Southern blot, and Northern blot . It is also used in cell and live imaging studies due to its strong and stable fluorescence signal .
Medicine: In medicine, this compound is used in diagnostic assays to detect specific DNA sequences, aiding in the diagnosis of genetic disorders and infectious diseases .
Industry: In the industrial sector, it is used in the production of diagnostic kits and research tools for molecular biology .
Mechanism of Action
FAM-11-dCTP, 6-isomer is incorporated into the growing DNA chain by various DNA polymerases . The 6-fluorescein moiety provides a fluorescent signal, allowing for the visualization and quantification of DNA . The linker length of 11 carbon atoms ensures efficient incorporation and minimal interference with DNA polymerase activity .
Comparison with Similar Compounds
FAM-12-dCTP: Another fluorescein-labeled dCTP with a different linker length.
TAMRA-dCTP: A tetramethylrhodamine-labeled dCTP used for similar applications but with different spectral properties.
Cy3-dCTP: A cyanine dye-labeled dCTP used for DNA labeling with different emission characteristics.
Uniqueness: FAM-11-dCTP, 6-isomer is unique due to its optimal linker length, which ensures efficient incorporation into DNA and strong fluorescence signal . Its high quantum yield and bright green emission make it a preferred choice for various molecular biology applications .
Properties
Molecular Formula |
C39H39Li3N5O20P3 |
---|---|
Molecular Weight |
1011.6 g/mol |
IUPAC Name |
trilithium;[[[(2R,3S,5R)-5-[6-amino-5-[3-[6-[[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoylamino]prop-1-ynyl]-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C39H42N5O20P3.3Li/c40-36-22(19-44(39(52)43-36)34-18-29(47)32(62-34)20-60-66(56,57)64-67(58,59)63-65(53,54)55)5-4-14-41-33(48)6-2-1-3-13-42-37(49)21-7-10-25(28(15-21)38(50)51)35-26-11-8-23(45)16-30(26)61-31-17-24(46)9-12-27(31)35;;;/h7-12,15-17,19,29,32,34,36,45,47H,1-3,6,13-14,18,20,40H2,(H,41,48)(H,42,49)(H,43,52)(H,50,51)(H,56,57)(H,58,59)(H2,53,54,55);;;/q;3*+1/p-3/t29-,32+,34+,36?;;;/m0.../s1 |
InChI Key |
WXKYUDILHYOXAO-BPWIAOORSA-K |
Isomeric SMILES |
[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(NC2=O)N)C#CCNC(=O)CCCCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(NC2=O)N)C#CCNC(=O)CCCCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
Origin of Product |
United States |
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